molecular formula C12H17NO2 B596127 (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol CAS No. 1245648-74-1

(trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol

Cat. No.: B596127
CAS No.: 1245648-74-1
M. Wt: 207.273
InChI Key: MMRCYRSNAOYMIJ-ZYHUDNBSSA-N
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Description

(trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol is a chemical compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The methoxyphenyl group can be reduced to a phenyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)carboxylic acid.

    Reduction: Formation of (trans-2-(4-Phenyl)pyrrolidin-3-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • (trans-2-(4-Hydroxyphenyl)pyrrolidin-3-yl)methanol
  • (trans-2-(4-Methylphenyl)pyrrolidin-3-yl)methanol
  • (trans-2-(4-Chlorophenyl)pyrrolidin-3-yl)methanol

Uniqueness

(trans-2-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the methoxy group may enhance solubility and modify the compound’s pharmacokinetic properties.

Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-10(8-14)6-7-13-12/h2-5,10,12-14H,6-8H2,1H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRCYRSNAOYMIJ-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CCN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](CCN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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